molecular formula C10H17ClF3N B3019264 [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride CAS No. 2247102-85-6

[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride

Cat. No.: B3019264
CAS No.: 2247102-85-6
M. Wt: 243.7
InChI Key: BRBUTXWERKZSDT-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is a chemical compound with the molecular formula C10H17ClF3N and a molecular weight of 243.7 g/mol. This compound features a bicyclo[2.2.2]octane core structure, which is a privileged structure found in many natural products and synthetic compounds . The trifluoromethyl group (-CF3) attached to the bicyclo[2.2.2]octane ring enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride typically involves the cycloaddition reactions of cyclohexenones with electron-deficient alkenes . These reactions are often catalyzed by enamine or iminium catalysts under mild and metal-free conditions . The reaction conditions are optimized to achieve high yields and excellent enantioselectivities .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes to isolate the desired product. The use of organic bases and mild reaction conditions ensures operational simplicity and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is used as a building block for synthesizing complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential to treat various diseases. Its unique structure allows it to interact with specific biological targets, leading to potential therapeutic effects .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanamine hydrochloride
  • Bicyclo[2.2.2]octane-1-methanamine, 4-(trifluoromethyl)-, hydrochloride

Uniqueness

Compared to similar compounds, [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group at the 2-position of the bicyclo[2.2.2]octane ring . This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[2-(trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(6-14)5-7-1-3-8(9)4-2-7;/h7-8H,1-6,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBUTXWERKZSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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